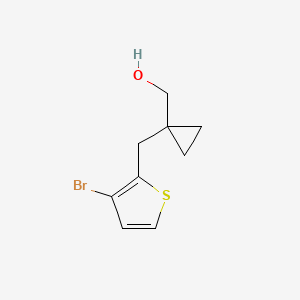
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a bromothiophene substituent on the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-((3-Thiophen-2-yl)methyl)cyclopropyl)methanol.
Substitution: Formation of (1-((3-Azidothiophen-2-yl)methyl)cyclopropyl)methanol.
科学的研究の応用
Chemistry: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological properties and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
作用機序
The mechanism of action of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects .
類似化合物との比較
- (1-((3-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol
- (1-((3-Fluorothiophen-2-yl)methyl)cyclopropyl)methanol
- (1-((3-Iodothiophen-2-yl)methyl)cyclopropyl)methanol
Comparison: Compared to its analogs, (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound more suitable for certain chemical transformations. Additionally, the bromine atom can be easily substituted with other functional groups, providing versatility in synthetic applications .
特性
分子式 |
C9H11BrOS |
|---|---|
分子量 |
247.15 g/mol |
IUPAC名 |
[1-[(3-bromothiophen-2-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H11BrOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,11H,2-3,5-6H2 |
InChIキー |
BIDWZBCTQCMQTC-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=CS2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)


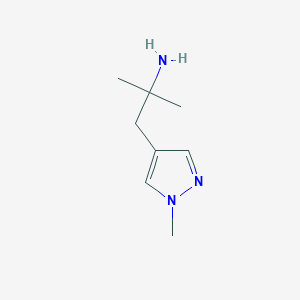
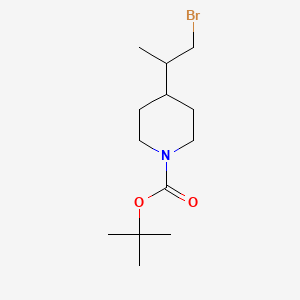
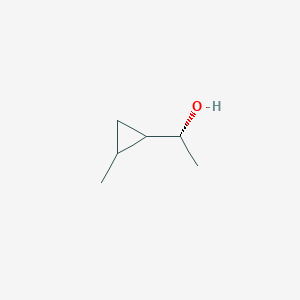
![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
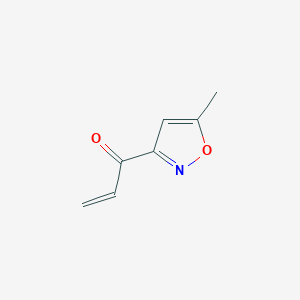
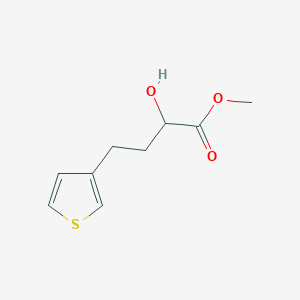
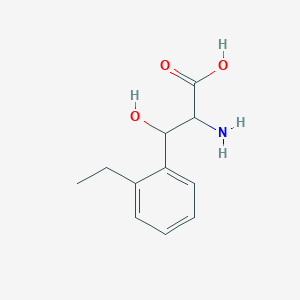
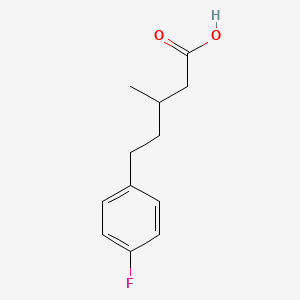
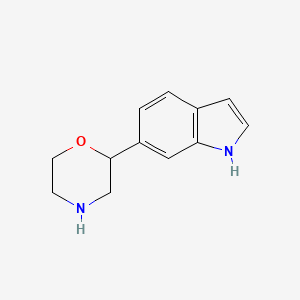
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
